4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide
Overview
Description
4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide, also known as CMA-676, is a small molecule drug that has shown promising results in the treatment of cancer. It belongs to the class of compounds known as aurora kinase inhibitors, which are being developed as potential cancer therapeutics due to their ability to disrupt cell division and induce apoptosis in cancer cells.
Mechanism of Action
4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide works by inhibiting the activity of aurora kinases, which are enzymes that play a critical role in cell division. By blocking the function of these enzymes, this compound disrupts the normal process of cell division and induces cell death in cancer cells. This mechanism of action makes this compound a promising candidate for cancer therapy, as it has the potential to selectively target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide is its specificity for cancer cells, which makes it a potentially effective cancer therapeutic with minimal side effects. However, its use in laboratory experiments may be limited by its cost and availability, as well as its potential toxicity to normal cells at high doses.
Future Directions
There are several potential future directions for research on 4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide and aurora kinase inhibitors in general. One area of interest is the development of combination therapies that incorporate this compound with other cancer drugs to enhance its effectiveness. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the development of new aurora kinase inhibitors with improved potency and selectivity for cancer cells.
Scientific Research Applications
4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide has been extensively studied in preclinical models of cancer, including in vitro and in vivo studies. It has shown potent anti-tumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors such as breast and lung cancer. In addition, this compound has been shown to be effective in overcoming drug resistance in cancer cells.
properties
IUPAC Name |
4-chloro-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-4-2-3-13(9-14)19-15(20)10-18-16(21)11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZTZHDUWCUBBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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